2-bromo-6,6-difluorobicyclo[3.1.0]hexane
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Overview
Description
2-Bromo-6,6-difluorobicyclo[310]hexane is a bicyclic organic compound with the molecular formula C6H7BrF2 It is characterized by the presence of bromine and fluorine atoms attached to a bicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-6,6-difluorobicyclo[3.1.0]hexane typically involves the reaction of a suitable precursor with bromine and fluorine sources under controlled conditions. One common method involves the bromination of 6,6-difluorobicyclo[3.1.0]hexane using bromine or a bromine-containing reagent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6,6-difluorobicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 6,6-difluorobicyclo[3.1.0]hexane.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the bicyclohexane ring.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products:
Substitution: 2-hydroxy-6,6-difluorobicyclo[3.1.0]hexane.
Reduction: 6,6-difluorobicyclo[3.1.0]hexane.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
2-Bromo-6,6-difluorobicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Medicine: Research into its potential as a precursor for pharmaceutical compounds, particularly those targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-6,6-difluorobicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
6,6-Difluorobicyclo[3.1.0]hexane: Lacks the bromine atom, resulting in different reactivity and applications.
2-Chloro-6,6-difluorobicyclo[3.1.0]hexane: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
2-Iodo-6,6-difluorobicyclo[3.1.0]hexane:
Uniqueness: 2-Bromo-6,6-difluorobicyclo[3.1.0]hexane is unique due to the presence of both bromine and fluorine atoms on a rigid bicyclic structure. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
2648956-10-7 |
---|---|
Molecular Formula |
C6H7BrF2 |
Molecular Weight |
197.02 g/mol |
IUPAC Name |
2-bromo-6,6-difluorobicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H7BrF2/c7-4-2-1-3-5(4)6(3,8)9/h3-5H,1-2H2 |
InChI Key |
ICGDNLABKIGYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
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